molecular formula C35H41Cl2N3O2 B1169933 OSANETANT CAS No. 172734-92-8

OSANETANT

Cat. No.: B1169933
CAS No.: 172734-92-8
M. Wt: 606.6 g/mol
InChI Key: DZOJBGLFWINFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SR 142801 is a potent non-peptide antagonist of the tachykinin NK3 receptor. Tachykinins are a family of biologically active peptides that include substance P, neurokinin A, and neurokinin B. These peptides are involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. SR 142801 has been extensively studied for its potential therapeutic applications, particularly in the treatment of central nervous system disorders such as schizophrenia and depression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR 142801 involves several key steps. One of the primary synthetic routes includes the following steps :

    Addition of Phenyllithium to N-Benzyl-4-piperidone: This step produces N-Benzyl-4-hydroxy-4-phenylpiperidine.

    Ritter Reaction: The carbinol is converted to acetamide by an acid-catalyzed Ritter reaction with acetonitrile.

    Hydrolysis and Protection: The acetamido group is replaced with an N-Boc group through acidic hydrolysis, followed by treatment with di-tert-butyl dicarbonate.

    Catalytic Hydrogenolysis: The N-debenzylated piperidine is reprotected as the N-trityl derivative.

    Reduction and Acylation: The N-Boc group is reduced by lithium aluminum hydride, yielding the N-methyl amine, which is then acylated with acetyl chloride to form acetamide.

    Cyclization and Condensation: The intermediate piperidine undergoes Michael addition, catalytic hydrogenation, and condensation to produce the final benzamido derivative.

Industrial Production Methods

Industrial production of SR 142801 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

SR 142801 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a tool to study the structure and function of tachykinin receptors.

    Biology: Investigated for its role in modulating biological processes such as pain transmission and inflammation.

    Medicine: Explored as a potential therapeutic agent for central nervous system disorders, including schizophrenia and depression.

    Industry: Utilized in the development of new drugs targeting tachykinin receptors.

Mechanism of Action

SR 142801 acts as an antagonist of the tachykinin NK3 receptor. The mechanism involves binding to the NK3 receptor, thereby blocking the action of endogenous tachykinins such as neurokinin B. This inhibition prevents the downstream signaling pathways that lead to various physiological effects, including pain transmission and smooth muscle contraction .

Comparison with Similar Compounds

SR 142801 is unique compared to other tachykinin receptor antagonists due to its high selectivity and potency for the NK3 receptor. Similar compounds include :

    SR 140333: A selective NK1 receptor antagonist.

    SR 48968: A selective NK2 receptor antagonist.

    Senktide: An NK3 receptor agonist used in research to study the effects of NK3 receptor activation.

SR 142801 stands out due to its non-peptide structure, which provides advantages in terms of stability and bioavailability compared to peptide-based antagonists .

Properties

IUPAC Name

N-[1-[3-[1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOJBGLFWINFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870070
Record name N-(1-{3-[1-Benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172734-92-8
Record name N-(1-{3-[1-Benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.